1-(4-sec-Butyl-phenyl)-2-chloro-ethanone 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone
Brand Name: Vulcanchem
CAS No.: 77234-66-3
VCID: VC2019433
InChI: InChI=1S/C12H15ClO/c1-3-9(2)10-4-6-11(7-5-10)12(14)8-13/h4-7,9H,3,8H2,1-2H3
SMILES: CCC(C)C1=CC=C(C=C1)C(=O)CCl
Molecular Formula: C12H15ClO
Molecular Weight: 210.7 g/mol

1-(4-sec-Butyl-phenyl)-2-chloro-ethanone

CAS No.: 77234-66-3

Cat. No.: VC2019433

Molecular Formula: C12H15ClO

Molecular Weight: 210.7 g/mol

* For research use only. Not for human or veterinary use.

1-(4-sec-Butyl-phenyl)-2-chloro-ethanone - 77234-66-3

Specification

CAS No. 77234-66-3
Molecular Formula C12H15ClO
Molecular Weight 210.7 g/mol
IUPAC Name 1-(4-butan-2-ylphenyl)-2-chloroethanone
Standard InChI InChI=1S/C12H15ClO/c1-3-9(2)10-4-6-11(7-5-10)12(14)8-13/h4-7,9H,3,8H2,1-2H3
Standard InChI Key GBKATGIDLDKFDX-UHFFFAOYSA-N
SMILES CCC(C)C1=CC=C(C=C1)C(=O)CCl
Canonical SMILES CCC(C)C1=CC=C(C=C1)C(=O)CCl

Introduction

Chemical Identity and Structure

1-(4-sec-Butyl-phenyl)-2-chloro-ethanone is a functionalized acetophenone derivative with a chlorine atom at the alpha position relative to the carbonyl group. The compound's structure features a para-substituted phenyl ring with a sec-butyl group at the 4-position, providing both steric bulk and lipophilicity to the molecule.

Basic Identification Parameters

The compound is characterized by the following identification data:

ParameterValue
IUPAC Name1-(4-butan-2-ylphenyl)-2-chloroethanone
CAS Registry Number77234-66-3
Molecular FormulaC₁₂H₁₅ClO
Molecular Weight210.70 g/mol
SMILESCCC(C)C1=CC=C(C=C1)C(=O)CCl
InChIInChI=1S/C12H15ClO/c1-3-9(2)10-4-6-11(7-5-10)12(14)8-13/h4-7,9H,3,8H2,1-2H3
InChIKeyGBKATGIDLDKFDX-UHFFFAOYSA-N

Structural Features

The compound contains several key structural elements:

  • A para-substituted phenyl ring

  • A sec-butyl group at the 4-position of the phenyl ring, which introduces chirality into the molecule

  • A 2-chloroethanone (-COCH₂Cl) moiety directly attached to the aromatic ring

  • A reactive α-chloroketone functional group that serves as a key site for nucleophilic substitution reactions

The sec-butyl group introduces asymmetry at the carbon atom bearing the methyl and ethyl substituents, making the compound potentially exist as a racemic mixture unless specifically synthesized in an enantioselective manner.

Physical and Chemical Properties

Physical Properties

Based on structural analysis and comparison with similar compounds, the following physical properties can be attributed to 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone:

PropertyValueSource
Physical AppearanceSolid at room temperatureInferred from similar structures
Storage RecommendationStore at 4°CSafety data from similar compounds
SolubilitySoluble in organic solvents (dichloromethane, acetone, ethanol); Poor solubility in waterPredicted from structure

Computed Physicochemical Properties

Computational methods provide insight into the compound's physicochemical behavior:

PropertyValueSource
XLogP33.7PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count1PubChem
Rotatable Bond Count4PubChem
Exact Mass210.0811428 DaPubChem
Topological Polar Surface AreaApproximately 17.1 ŲEstimated based on structure

The compound's relatively high lipophilicity (XLogP3 = 3.7) suggests good membrane permeability, which may be relevant for its potential biological applications. The presence of one hydrogen bond acceptor (carbonyl oxygen) and absence of hydrogen bond donors influences its intermolecular interactions and solubility profile.

Chemical Reactivity

The reactivity of 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone is dominated by its α-chloroketone functionality, making it a versatile synthon in organic synthesis. The compound exhibits characteristic reactivity patterns typical of halogenated ketones.

Nucleophilic Substitution Reactions

The α-chloroketone moiety serves as an excellent substrate for nucleophilic substitution reactions:

Nucleophile TypeReaction OutcomePotential Applications
Oxygen nucleophiles (alcohols, phenols)Formation of α-alkoxyketones or α-aryloxyketonesSynthesis of ethers, glycidic esters
Nitrogen nucleophiles (amines, azides)Formation of α-aminoketones or α-azidoketonesPreparation of amino acid derivatives, heterocycles
Sulfur nucleophiles (thiols, thiolates)Formation of α-thioketonesSynthesis of sulfur-containing compounds
Phosphorus nucleophiles (phosphines, phosphites)Formation of α-phosphorylketonesOrganophosphorus compound synthesis

These substitution reactions typically proceed via an SN2 mechanism, with the chloride serving as a good leaving group.

Carbonyl Functionality Reactions

The ketone group participates in typical carbonyl chemistry:

  • Reduction with hydride reagents (NaBH₄, LiAlH₄) to form secondary alcohols

  • Reaction with organometallic reagents (Grignard, organolithium) to form tertiary alcohols

  • Condensation with amines to form imines or hydrazines to form hydrazones

  • Wittig reactions to form olefins

  • Aldol-type reactions involving the α-carbon

Heterocycle Formation

The α-chloroketone structure serves as an excellent precursor for heterocycle synthesis:

  • Reaction with thiourea to form thiazoles

  • Reaction with ammonia or primary amines to form imidazoles

  • Interaction with pyridine derivatives to form pyridinium salts

As noted for similar compounds: "The chlorine atom at the α-position undergoes nucleophilic substitution with various reagents" including "ammonia/amines" that "forms substituted amines under basic conditions," and "thiols" that "react with thiourea to produce thioether derivatives."

Functional GroupWavenumber Range (cm⁻¹)Intensity
C=O stretching (α-chloroketone)1690-1710Strong
Aromatic C=C stretching1550-1610Medium
C-Cl stretching750-850Medium
Aromatic C-H stretching3000-3100Weak to medium
Aliphatic C-H stretching (sec-butyl)2850-2960Medium

Similar α-chloroketone compounds show characteristic IR patterns, as seen in 1-(4-phenylquinolin-2-yl)propan-1-one: "ν max: 3055, 2947, 1697, 1558, 1435, 1373, 1172, 1010."

Nuclear Magnetic Resonance

Expected ¹H NMR signals (predicted):

Proton TypeChemical Shift (ppm)MultiplicityIntegration
-CH₂Cl4.7-4.9singlet2H
Aromatic protons7.2-8.0two doublets (AA'BB' pattern)4H
-CH(CH₃)(CH₂CH₃)2.5-2.8multiplet1H
-CH₂CH₃1.5-1.7multiplet2H
-CH(CH₃)-1.2-1.3doublet3H
-CH₂CH₃0.8-0.9triplet3H

Expected ¹³C NMR signals (predicted):

Carbon TypeChemical Shift (ppm)
C=O190-195
Aromatic C (quaternary)145-155
Aromatic C (tertiary)125-135
-CH₂Cl45-50
-CH(CH₃)(CH₂CH₃)40-45
-CH₂CH₃25-30
-CH(CH₃)-20-25
-CH₂CH₃10-15
Hazard CategoryExpected ClassificationBasis
Acute ToxicityPotentially harmful if swallowed or in contact with skinPresence of α-chloroketone functionality
Skin Corrosion/IrritationPotentially irritating to skinSimilar α-haloketones show irritant properties
Eye Damage/IrritationPotentially irritating to eyesSimilar to related compounds
Specific Target Organ ToxicityLimited data availableRequires specific testing
Environmental HazardsPotentially harmful to aquatic lifeLipophilicity suggests potential bioaccumulation

First Aid Measures

Based on safety information for related compounds:

"In case of skin contact: Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.

In case of eye contact: Immediately flush with plenty of water. After initial flushing, remove any contact lenses and continue flushing for at least 15 minutes. Keep eye wide open while rinsing. Get medical attention."

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